molecular formula C5H11N3O2 B8622906 ethyl2,3-diamino-3-iminopropanoate

ethyl2,3-diamino-3-iminopropanoate

Cat. No.: B8622906
M. Wt: 145.16 g/mol
InChI Key: KEBVLGQTWCVEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl2,3-diamino-3-iminopropanoate is an organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both amino and imino groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl2,3-diamino-3-iminopropanoate typically involves the reaction of ethyl acrylate with a suitable amine under controlled conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under nitrogen protection at temperatures ranging from 120°C to 160°C for 16-20 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: ethyl2,3-diamino-3-iminopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated amines.

Scientific Research Applications

ethyl2,3-diamino-3-iminopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl2,3-diamino-3-iminopropanoate exerts its effects involves interactions with various molecular targets. The amino and imino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in amino acid metabolism and enzyme regulation .

Comparison with Similar Compounds

    Ethyl 3-aminopropanoate: Similar in structure but lacks the imino group.

    3-Amino-2-imino-propanoic acid: Contains similar functional groups but differs in the ester moiety.

Uniqueness: Its structure allows for diverse interactions and modifications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl 2,3-diamino-3-iminopropanoate

InChI

InChI=1S/C5H11N3O2/c1-2-10-5(9)3(6)4(7)8/h3H,2,6H2,1H3,(H3,7,8)

InChI Key

KEBVLGQTWCVEMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=N)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of carbamimidoyl-nitroso-acetic acid ethyl ester (5.5 g, 31.4 mmol) in ethanol/5M HCl (1:1 ratio, 250 ml) was added 10% Pd/C (1.3 g). The reaction mixture was hydrogenated (H2(g)) at low pressure over 2 nights. The Pd/C was filtered through Celite® (filter material) and the filtrate reduced in vacuo to give the title compound as a white solid. This was taken through to the next step as crude.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.